Ethyl 3-(oxetan-3-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(oxetan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a prop-2-ynoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(oxetan-3-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with oxetane derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the addition of the oxetane ring to the propiolate moiety . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxetan-3-yl)prop-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce ethyl 3-(oxetan-3-yl)propanoate .
Scientific Research Applications
Ethyl 3-(oxetan-3-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 3-(oxetan-3-yl)prop-2-ynoate exerts its effects depends on its specific applicationThe oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
Ethyl 3-(oxetan-3-yl)prop-2-ynoate can be compared with other oxetane-containing compounds, such as:
Ethyl 3-(oxetan-3-yl)propiolate: Similar in structure but with different functional groups.
Oxetane derivatives: These compounds share the oxetane ring but differ in their substituents and overall structure.
The uniqueness of this compound lies in its combination of the oxetane ring and the prop-2-ynoate group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
ethyl 3-(oxetan-3-yl)prop-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZBUCQRDACGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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